1-[(Benzenesulfinyl)methyl]-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61821-41-8 |
|---|---|
Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
1-(benzenesulfinylmethyl)indole |
InChI |
InChI=1S/C15H13NOS/c17-18(14-7-2-1-3-8-14)12-16-11-10-13-6-4-5-9-15(13)16/h1-11H,12H2 |
InChI Key |
ZNZODIZECUGMHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Benzenesulfinyl Methyl 1h Indole and Analogues
Pummerer Rearrangement and Related Sulfur(IV)-Mediated Transformations
The Pummerer rearrangement and its variants represent a cornerstone of organosulfur chemistry, providing a powerful platform for the synthesis and functionalization of complex molecules. lancs.ac.ukbath.ac.ukutuvolter.fi These transformations, mediated by sulfur(IV) species, typically involve the conversion of sulfoxides into electrophilic thionium (B1214772) ion intermediates upon treatment with an activating agent. manchester.ac.ukwikipedia.org The subsequent capture of these intermediates by various nucleophiles enables the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of indole (B1671886) chemistry, the strategic placement of a sulfinyl group, as in 1-[(benzenesulfinyl)methyl]-1H-indole, unlocks a diverse array of reactivity patterns for the modification of the indole nucleus.
Classical Pummerer Reaction in Indole Systems
The classical Pummerer rearrangement transforms an alkyl sulfoxide (B87167) with at least one α-hydrogen into an α-acyloxy thioether in the presence of an acylating agent, typically acetic anhydride (B1165640) (Ac₂O) or trifluoroacetic anhydride (TFAA). wikipedia.orgorganicreactions.org The reaction is initiated by the O-acylation of the sulfoxide, which generates a highly reactive acyloxysulfonium salt. Subsequent deprotonation at the α-carbon by a base (such as the acetate (B1210297) counterion) leads to the formation of a sulfur ylide, which then rearranges to yield a thionium ion. Finally, nucleophilic attack by the acetate ion on the thionium ion furnishes the α-acyloxy thioether product.
For a substrate like this compound, the classical Pummerer reaction would proceed as follows:
Activation: The sulfoxide oxygen atom is acylated by an anhydride (e.g., Ac₂O), forming an acyloxysulfonium intermediate.
Elimination: A base abstracts a proton from the methylene (B1212753) carbon adjacent to the sulfur, leading to the elimination of acetic acid and the formation of a key thionium ion intermediate.
Nucleophilic Trapping: The acetate nucleophile attacks the electrophilic carbon of the thionium ion, resulting in the final product, 1-(acetoxy(phenylthio)methyl)-1H-indole.
This transformation effectively converts a C-H bond α to the sulfur atom into a C-OAc bond, providing a route to functionalized thioethers which are valuable synthetic precursors.
Aromatic Pummerer Process for Nucleophilic Functionalization of Indoles
While the indole ring is inherently electron-rich and typically undergoes electrophilic substitution, the aromatic Pummerer process provides a clever umpolung strategy to achieve nucleophilic functionalization. rsc.orgrsc.org This method leverages the formation of a thionium ion intermediate, which acts as an electron-withdrawing group and activates the indole nucleus towards nucleophilic attack.
In a typical protocol involving indole sulfoxide derivatives, the reaction with an activator like TFAA generates a thionium intermediate. This intermediate can then be attacked by a nucleophile at the C3 position of the indole ring. Subsequent rearomatization yields the functionalized indole product. rsc.org This process has been successfully applied for various nucleophilic transformations. rsc.orgrsc.org
Table 1: Examples of Nucleophilic Functionalization of Indoles via Aromatic Pummerer Reaction
| Nucleophile Source | Functionalization Type | Resulting Group at C3 | Reference |
|---|---|---|---|
| H₂O | Hydroxylation | -OH | rsc.org |
| Tetrabutylammonium Halides (TBAX) | Halogenation | -Cl, -Br, -I | rsc.org |
This methodology is advantageous due to its use of readily available starting materials, mild reaction conditions, and operational simplicity, offering a complementary approach to traditional electrophilic indole functionalization. rsc.org
Vinylogous and Additive Pummerer-Type Reactions
The scope of Pummerer chemistry extends beyond the classical α-functionalization to include vinylogous and additive variants, which allow for reactivity at more distant sites. manchester.ac.uk
The vinylogous Pummerer reaction occurs in systems where the thionium ion is part of a conjugated π-system. Nucleophilic attack can then occur at the γ-position relative to the original sulfoxide group. In the context of indole analogues, such as 2-(phenylsulfinyl)indoles, activation can lead to a vinylogous thionium ion. This intermediate directs nucleophilic attack to the C3 position of the indole, enabling the construction of complex frameworks like spirocyclic oxindoles. manchester.ac.ukresearchgate.netnih.gov A mechanistic model for this transformation often involves either an Sₙ2'-like additive sequence or the formation of a tight ion pair from an Sₙ1-like vinylogous Pummerer process to explain the observed stereoselectivity. researchgate.net
Additive Pummerer reactions involve the intermolecular or intramolecular addition of a nucleophile to an extended thionium ion generated from an aromatic or vinyl sulfoxide. manchester.ac.ukacs.org This process is distinct from the classical rearrangement as it results in the formation of a new bond without the loss of the sulfur moiety as a leaving group initially. For instance, the reaction of certain amido sulfoxides can lead to cyclization products through the intramolecular trapping of a thionium ion by a tethered aromatic ring or an alkene. acs.org
Interrupted Pummerer Rearrangements in Indole Chemistry
In some cases, the reaction pathway can deviate from the standard Pummerer mechanism. In an interrupted Pummerer reaction , the nucleophile attacks the activated sulfur atom of the acyloxysulfonium intermediate rather than the α-carbon. manchester.ac.ukacs.org This leads to the formation of a tetracoordinate sulfur species (sulfurane) or a sulfonium (B1226848) salt, which can then undergo further transformations, providing access to products not achievable through the classical pathway. acs.orgrsc.org
This strategy has been exploited in indole chemistry for novel functionalizations. For example, the intermolecular interrupted Pummerer reaction has been utilized to achieve dual C2–H/C3–H functionalization of indoles. researchgate.net Similarly, intramolecular capture of Pummerer intermediates by tethered aromatic nucleophiles has been shown to selectively construct indole ring systems, demonstrating the versatility of controlling the reaction pathway by careful substrate design. nih.gov
Role of Thionium Ion Intermediates in Pummerer Reactivity
The central reactive species in all Pummerer-type reactions is the thionium ion (R₂C=S⁺R'). lancs.ac.ukmanchester.ac.ukresearchgate.net Its generation and subsequent reactivity are the linchpins of this class of transformations. The process begins with the activation of the sulfoxide oxygen by an electrophile (e.g., an anhydride), making it a good leaving group. Elimination of the activated oxygen group and a proton from the α-carbon generates the highly electrophilic thionium ion. wikipedia.org
The versatility of Pummerer chemistry stems from the diverse fates of this thionium ion intermediate: bath.ac.ukmanchester.ac.uk
Classical Pathway: It can be trapped by a nucleophile at the α-carbon.
Vinylogous Pathway: In conjugated systems, the electrophilicity can be relayed to a distal position (e.g., the γ-carbon), which is then attacked by a nucleophile.
Aromatic Pathway: When part of an indole system, it can activate the aromatic ring, facilitating nucleophilic attack on the indole core itself. rsc.org
Cyclization: Intramolecular trapping by a pendant nucleophile can lead to the formation of heterocyclic and spirocyclic systems. nih.gov
The precise reaction course is dictated by factors such as the substrate structure, the nature of the activating agent, and the nucleophiles present in the reaction medium.
Chirality Transfer in Pummerer Reactions of Indole Sulfoxides
Sulfoxides are tetrahedral and can be chiral if the two substituents on the sulfur atom are different. illinois.edu This inherent chirality can be harnessed in asymmetric synthesis. In Pummerer-type reactions of enantiomerically enriched indole sulfoxides, the stereochemical information at the sulfur center can be transferred to a new carbon stereocenter. manchester.ac.ukresearchgate.net
This chirality transfer is a key feature in the synthesis of stereodefined products, such as spirocyclic oxindoles from chiral indole-2-sulfoxides. The conversion of (Sₛ)-3-(ω-allylsilane)indole-2-sulfoxides to spirocyclic indolenines has been shown to proceed with moderate levels of chirality transfer from the sulfur atom to the C3 carbon of the indole. researchgate.net The mechanism proposed to rationalize the asymmetric induction involves the formation of a tight ion pair between the sulfonium cation and the counterion, which shields one face of the intermediate, or a concerted Sₙ2'-like process. manchester.ac.ukresearchgate.net
Table 2: Chirality Transfer in a Vinylogous Pummerer Cyclization
| Starting Material | Product | Chirality Transfer | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Chiral Indole-2-sulfoxide | Spirocyclic Oxindole | Moderate | Sₙ1-like (tight ion pair) or Sₙ2'-like | researchgate.net |
The ability to transfer chirality from a temporary sulfur stereocenter to a permanent carbon stereocenter makes the asymmetric Pummerer reaction a valuable tool in stereoselective synthesis.
Other Key Transformations of Indole Sulfoxides
The sulfoxide group attached to the N1-methyl position of the indole ring in this compound imparts unique reactivity to the molecule, enabling a variety of transformations beyond simple substitution. These reactions leverage the electronic properties and the stereochemical information inherent to the sulfoxide moiety.
Nucleophilic Additions to Indole Sulfoxide Systems
The indole nucleus, while inherently electron-rich, can participate in nucleophilic addition reactions under specific conditions, often involving activation of the indole ring or the attacking nucleophile. The N-functionalized indole framework is a common motif in a wide array of bioactive molecules. researchgate.net Nucleophilic addition reactions involving indoles with reagents such as vinylene carbonate have been shown to proceed smoothly, catalyzed by a base like potassium carbonate, to yield novel indolyl-containing structures. researchgate.net This regioselective N-H addition highlights the ability of the indole nitrogen to act as a nucleophile. researchgate.net
In systems analogous to this compound, the sulfoxide group can influence the reactivity of the indole ring towards nucleophiles. While direct nucleophilic addition to the indole C2 or C3 positions is uncommon without prior activation, the generation of reactive intermediates like imines in situ provides a pathway for such transformations. nih.gov These intermediates can then be attacked by a range of carbon, nitrogen, oxygen, and sulfur nucleophiles. nih.gov The development of stable precursors, such as N-functionalized hydroxylamine (B1172632) reagents, that generate imines in situ, has streamlined the synthesis of various amino acid derivatives and other complex molecules through C–C, C–N, C–O, and C–S bond construction. nih.gov
The conjugate addition of nucleophiles to activated alkynes, a reaction often meeting the criteria for "Click chemistry," is another powerful tool for functionalization. bham.ac.uk Thiol-yne and amino-yne reactions, in particular, are highly efficient for bioconjugation and the synthesis of heterocycles due to the high nucleophilicity of thiols and amines. bham.ac.uk
Table 1: Examples of Nucleophilic Addition Reactions Involving Indole Systems
| Reaction Type | Nucleophile | Electrophile/Substrate | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| N-H Addition | Indole | Vinylene Carbonate | K₂CO₃, CH₃CN, 60 °C | 4-Indolyl-1,3-dioxolanones researchgate.net |
| Addition to Imine | S-Nucleophiles, C-Nucleophiles | In situ generated imine | Cs₂CO₃, DMF or EtOAc | Amino acid derivatives nih.gov |
| Conjugate Addition | Thiols, Amines | Activated Alkynes | Base catalysis | Functionalized heterocycles bham.ac.uk |
| SN2 Reaction | Anilines | Phenacyl benzenesulphonates | Methanol–acetonitrile | N-Aryl-2-amino ketones rsc.org |
Oxidative Cyclization Reactions
Oxidative cyclization represents a powerful strategy for constructing complex heterocyclic systems from simpler precursors. In the context of indole sulfoxides, the sulfoxide moiety can serve as a linchpin, participating directly in the cyclization process. For instance, specially designed t-butyl and propanenitrile sulfoxides attached to indole-2-carboxamide have been used as internal sulfenylating agents to synthesize novel indolo[3,2-b]-1-5-benzothiazepinones. mtu.edu This intramolecular cyclization proceeds through a Sulfoxide Electrophilic Sulfenylation (SES) reaction pathway. mtu.edu
Another prominent strategy involves oxidative radical cyclization. The synthesis of 1H-benzo[f]isoindole derivatives has been achieved through a cascade radical cyclization–cyclization reaction. mdpi.comsemanticscholar.org This transformation uses a mild oxidant like iron(III) chloride (FeCl₃) to initiate an intramolecular radical addition followed by a second cyclization. mdpi.comsemanticscholar.org While not involving a sulfoxide directly, this methodology highlights the utility of oxidative conditions to forge new rings onto the indole framework. Similarly, iodine(III)-catalyzed oxidative cyclization of aryl amines provides a route to benzimidazoles and other fused heterocycles. chemrxiv.org
Table 2: Selected Oxidative Cyclization Reactions in Indole Chemistry
| Starting Material | Reagents/Conditions | Product | Reaction Type |
|---|---|---|---|
| Indole-2-carboxamide with sulfoxide tether | Acidic conditions | Indolo[3,2-b]-1-5-benzothiazepinone mtu.edu | Intramolecular Electrophilic Sulfenylation |
| Active methine with allyl and phenyl groups | FeCl₃, reflux | 1H-Benzo[f]isoindole derivative mdpi.comsemanticscholar.org | Oxidative Radical Cyclization-Cyclization |
| o-(Sulfonamido)styrenes | Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) | 3-(Trifluoromethyl)indoles researchgate.net | Intramolecular Oxidative C-H/N-H Coupling |
| ortho-Substituted anilines | Iodobenzene (cat.), Selectfluor | Benzimidazoles chemrxiv.org | I(III)-Catalyzed Oxidative Cyclization |
NH Transfer Reactions to Form Sulfoximines and Sulfonimidamides
A key transformation of sulfoxides is their conversion to sulfoximines, which are aza-analogues of sulfones. nih.gov This functional group has gained significant attention in medicinal chemistry. nih.govresearchgate.net The direct NH transfer to sulfoxides provides an efficient route to NH sulfoximines. A widely applied method uses a combination of a hypervalent iodine reagent, such as bisacetoxyiodobenzene (PhI(OAc)₂), and a simple ammonia (B1221849) source like ammonium carbamate. nih.govnih.gov
This reaction is notable for its mild conditions, broad functional group tolerance, and stereospecificity, proceeding with the retention of configuration at the sulfur center. nih.govnih.gov The mechanism is believed to involve the in-situ formation of a reactive iodonitrene intermediate. nih.govresearchgate.net This protocol is directly applicable to this compound, which would be expected to yield the corresponding N-H sulfoximine (B86345) while retaining the original stereochemistry of the sulfoxide.
Analogous reactions have been developed for the synthesis of sulfonimidamides, which are aza-analogues of sulfonamides. nih.govresearchgate.net These methods involve the NH transfer to sulfinamides or a simultaneous NH/O transfer to sulfenamides, again utilizing hypervalent iodine reagents and an ammonia source. nih.govresearchgate.net
Table 3: Synthesis of Sulfoximines and Sulfonimidamides via NH Transfer
| Substrate | Reagents | Product | Key Features |
|---|---|---|---|
| Sulfoxides | PhI(OAc)₂, Ammonium Carbamate | NH Sulfoximines | Stereospecific, mild conditions, broad scope nih.govnih.gov |
| Sulfinamides | PhI(OAc)₂, Ammonium Carbamate | NH Sulfonimidamides | Good yields for tertiary sulfinamides nih.gov |
| Sulfenamides | PhI(OAc)₂, Ammonium Carbamate | NH Sulfonimidamides | One-pot NH and O transfer nih.govresearchgate.net |
Regioselectivity and Stereoselectivity in Reactions of N-Substituted Indole Systems
The substitution pattern of the indole ring is dictated by the inherent electronic properties of the heterocyclic system. The presence of a substituent on the nitrogen atom can further modulate this reactivity, influencing both the position of attack (regioselectivity) and the three-dimensional arrangement of the resulting product (stereoselectivity).
Electrophilic Substitution Patterns at Indole C2, C3, and N1
The indole ring is highly susceptible to electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. researchgate.net The position of highest electron density and greatest reactivity is the C3 carbon. researchgate.netmdpi.comstackexchange.com This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the sigma complex) formed upon attack at C3, without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.comquimicaorganica.org Consequently, a wide range of electrophilic reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions, occur preferentially at the C3 position. researchgate.netquimicaorganica.org
If the C3 position is already substituted, electrophilic attack typically occurs at the C2 position. researchgate.netnih.gov While less favored than C3, the C2 position is still activated towards electrophiles. Direct substitution on the nitrogen (N1) is also possible, particularly in alkylation reactions, but it often competes with C3-alkylation. mdpi.comorganic-chemistry.org The weak nucleophilicity of the indole nitrogen compared to the C3 carbon makes N-alkylation a challenge. mdpi.com The presence of the N-[(benzenesulfinyl)methyl] group in the target compound would be expected to direct electrophiles primarily to the C3 position, although steric hindrance from the bulky N-substituent could potentially influence the reaction rate or, in some cases, favor attack at other positions on the benzene ring.
Table 4: Regioselectivity of Common Electrophilic Aromatic Substitution Reactions on Indole
| Reaction | Electrophile/Reagents | Primary Product (Unsubstituted Indole) | Notes |
|---|---|---|---|
| Halogenation | Br₂, NBS, NCS | 3-Haloindole quimicaorganica.org | Reaction is often rapid and may require mild conditions. |
| Nitration | HNO₃ / Acetic Anhydride | 3-Nitroindole quimicaorganica.org | Harsh acidic conditions can lead to polymerization. |
| Sulfonation | SO₃-Pyridine complex | Indole-3-sulfonic acid quimicaorganica.org | Mild sulfonating agent is used to prevent side reactions. |
| Friedel-Crafts Alkylation | Alkyl Halides / Lewis Acid | 3-Alkylindole, 2-Alkylindole, N-Alkylindole | Often results in mixtures and polysubstitution. researchgate.net |
| Vilsmeier-Haack Formylation | DMF / POCl₃ | Indole-3-carbaldehyde quimicaorganica.org | A reliable method for introducing a formyl group at C3. |
| Mannich Reaction | CH₂O / Amine | 3-(Aminomethyl)indole (Gramine) quimicaorganica.org | Introduces an aminomethyl group at C3. |
Nucleophilic Substitution at Indole C2 and C3
Direct nucleophilic substitution on the electron-rich indole ring is generally not feasible. However, such transformations can be achieved through strategies that modify the indole's electronic character or by using pre-functionalized substrates.
One approach involves the dearomative addition of nucleophiles. Under strong acidic conditions, the indole ring can be protonated at the C3 position, generating an iminium species. nih.gov This intermediate is then susceptible to nucleophilic attack at the C2 position. nih.gov This strategy has been widely used in dearomatization reactions to produce indolines. nih.gov
Another strategy involves substitution on an activated indole derivative. For instance, 1-hydroxyindoles have been shown to undergo an unprecedented Sₙ2-type nucleophilic substitution reaction directly on the indole nitrogen. clockss.orgcore.ac.uk This reactivity is attributed to the deviation of the N-O bond from the indole plane, which facilitates the attack of a nucleophile. core.ac.uk
Furthermore, highly reactive (1H-indol-3-yl)methyl electrophiles can be generated in situ from stable precursors like indole-3-methanol. nih.gov These transient electrophiles react rapidly with a variety of N-, S-, and C-nucleophiles to afford 3-substituted indole products. nih.gov The use of microflow technology is often crucial for these reactions, as it allows for the generation and immediate use of the unstable electrophile, preventing decomposition and side reactions. nih.gov The N-(benzenesulfinyl)methyl group would likely remain intact under these specific conditions, allowing for functionalization at the C3-methyl position if the appropriate precursor were used.
Table 5: Pathways for Nucleophilic Substitution on N-Substituted Indole Systems
| Pathway | Intermediate/Activated Substrate | Position of Attack | Nucleophile | Conditions |
|---|---|---|---|---|
| Dearomative Addition | C3-protonated indoleninium ion | C2 | Arenes | Strong acid (e.g., Triflic acid) nih.gov |
| Substitution on N-Hydroxyindole | 1-Hydroxyindole | N1 | Indole | Formic acid clockss.org |
| Substitution via 3-Methyl Electrophile | (1H-Indol-3-yl)methyl electrophile | C3-methyl | N₃⁻, S- and C-nucleophiles | In situ generation, microflow reactor nih.gov |
Applications of 1 Benzenesulfinyl Methyl 1h Indole in Advanced Organic Synthesis
Precursors for Specialized Organosulfur Compounds
While direct research on the application of 1-[(Benzenesulfinyl)methyl]-1H-indole as a precursor for other specialized organosulfur compounds is not extensively documented in current literature, the reactivity of analogous indole (B1671886) derivatives, particularly arenesulfonyl indoles, provides a strong basis for its potential in this area. The core principle involves leveraging the benzenesulfinylmethyl group, or a related sulfonyl moiety, as a leaving group to facilitate the introduction of new sulfur-containing functionalities onto the indole scaffold.
A key strategy in this context is the in-situ generation of a reactive intermediate from an arenesulfonyl indole, which can then be trapped by a suitable sulfur-based nucleophile. This approach has been successfully demonstrated in the synthesis of complex indole derivatives.
Reaction with Sulfur Ylides
One notable example of this methodology is the reaction of arenesulfonyl indoles with sulfur ylides to generate 3-substituted indoles that incorporate a sulfide (B99878) moiety. rsc.org This reaction proceeds through a domino sequence involving a Michael addition followed by a researchgate.netresearchgate.net-sigmatropic rearrangement.
The process is initiated by the base-promoted formation of a vinylogous imine intermediate from the arenesulfonyl indole. This highly reactive species is then attacked by a sulfur ylide. The resulting adduct undergoes a subsequent rearrangement to yield the final product, a 3-substituted indole bearing a sulfide group. This transformation highlights the utility of arenesulfonyl indoles as synthons for creating more complex organosulfur molecules. rsc.org
The following table summarizes the findings of a study on the reaction of arenesulfonyl indoles with sulfur ylides, demonstrating the formation of new C-S bonds and the versatility of this synthetic route. rsc.org
Table 1: Synthesis of 3-Substituted Indoles with Sulfide Moieties
| Entry | Arenesulfonyl Indole (11) | Sulfur Ylide (94) | Product (95/95') | Yield (%) |
|---|---|---|---|---|
| 1 | R¹=H, R²=Ph, Ar=Ph | R³=CO₂Et | 95a | 85 |
| 2 | R¹=H, R²=p-MeC₆H₄, Ar=Ph | R³=CO₂Et | 95b | 82 |
| 3 | R¹=H, R²=p-FC₆H₄, Ar=Ph | R³=CO₂Et | 95c | 88 |
| 4 | R¹=H, R²=p-ClC₆H₄, Ar=Ph | R³=CO₂Et | 95d | 89 |
| 5 | R¹=H, R²=p-BrC₆H₄, Ar=Ph | R³=CO₂Et | 95e | 86 |
| 6 | R¹=H, R²=m-ClC₆H₄, Ar=Ph | R³=CO₂Et | 95f | 87 |
| 7 | R¹=H, R²=o-ClC₆H₄, Ar=Ph | R³=CO₂Et | 95g | 75 |
| 8 | R¹=H, R²=2-naphthyl, Ar=Ph | R³=CO₂Et | 95h | 81 |
| 9 | R¹=H, R²=2-thienyl, Ar=Ph | R³=CO₂Et | 95i | 78 |
| 10 | R¹=5-MeO, R²=Ph, Ar=Ph | R³=CO₂Et | 95j | 83 |
| 11 | R¹=5-Cl, R²=Ph, Ar=Ph | R³=CO₂Et | 95k | 84 |
| 12 | R¹=H, R²=Ph, Ar=p-MeC₆H₄ | R³=CO₂Et | 95a | 86 |
| 13 | R¹=H, R²=Ph, Ar=Ph | R³=COPh | 95'l | 72 |
| 14 | R¹=H, R²=Ph, Ar=Ph | R³=CO-p-MeC₆H₄ | 95'm | 70 |
| 15 | R¹=H, R²=Ph, Ar=Ph | R³=CO-p-BrC₆H₄ | 95'n | 74 |
Data sourced from a 2016 study on the domino reaction of arenesulfonyl indoles and sulfur ylides. rsc.org
This synthetic strategy underscores the potential of indole derivatives bearing sulfinyl or sulfonyl groups to act as versatile precursors for a range of specialized organosulfur compounds. Although the direct application of this compound in such reactions has yet to be reported, the underlying chemical principles suggest its viability as a substrate for similar transformations, opening avenues for the synthesis of novel sulfur-containing indole alkaloids and related bioactive molecules.
Computational and Theoretical Investigations of 1 Benzenesulfinyl Methyl 1h Indole
Electronic Structure Analysis
The electronic structure of 1-[(benzenesulfinyl)methyl]-1H-indole is fundamentally determined by the interplay between the indole (B1671886) and benzenesulfinyl moieties. Computational analyses are crucial for dissecting these interactions and predicting the molecule's spectroscopic and chemical behavior.
DFT calculations on related N-substituted indole derivatives reveal how substituents at the N1 position affect the electronic properties of the indole ring system. researchgate.netnih.gov For instance, the attachment of an electron-withdrawing group like the benzenesulfinyl group can modulate the electron density across the indole scaffold. Natural Bond Orbital (NBO) analysis, a common DFT-based method, can elucidate hyperconjugative interactions and the nature of the bonds, such as the S-O and S-N bonds, which often exhibit significant ionic character. nih.govnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from DFT calculations, as their energy gap is indicative of the molecule's chemical reactivity and stability. tandfonline.com
| Parameter | Typical Finding for Indole Systems | Significance |
|---|---|---|
| HOMO Energy | Relatively high, localized on the indole ring | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Influenced by substituents | Relates to electron-accepting ability |
| HOMO-LUMO Gap | Modulated by N-substituents | Correlates with chemical reactivity and stability tandfonline.com |
| NBO Charges | Shows charge distribution, e.g., S+-O- polarity | Explains bond polarity and reactivity sites nih.gov |
UV-Photoelectron Spectroscopy (UV-PES) is an experimental technique that measures the ionization energies of molecules in the gas phase, providing direct information about the energies of occupied molecular orbitals. acs.orgnih.gov When combined with computational methods, UV-PES offers a comprehensive picture of a molecule's electronic structure. nih.govnih.gov
For the parent indole molecule, the photoelectron spectrum shows distinct bands corresponding to the ionization from its highest occupied molecular orbitals. acs.orgnih.gov The first ionization energy of natural indole is approximately 7.9 eV, which is associated with its π-symmetry HOMO. acs.orgnih.gov Subsequent bands at higher energies correspond to other π and σ molecular orbitals. nih.gov The introduction of a substituent, such as the (benzenesulfinyl)methyl group, is expected to perturb these orbital energies. Computational chemistry is essential for assigning the bands in the UV-PES spectra of complex derivatives to specific molecular orbitals. acs.orgunits.it
| Molecular Orbital | Ionization Energy (eV) | Symmetry |
|---|---|---|
| HOMO | 7.9 | π (A″) acs.orgnih.gov |
| HOMO-1 | 8.5 | π (A″) nih.gov |
| HOMO-2 | 9.9 | π (A″) nih.gov |
| HOMO-3 | 11.05 | π (A″) nih.gov |
Aromaticity is a key concept in understanding the stability and reactivity of the indole ring. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. github.io NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity. github.io Studies on indole and its isosteres have shown that modifications to the ring system, such as replacing carbon atoms with boron and nitrogen, can lead to a reduction in aromaticity. nih.gov While the benzenesulfinylmethyl group is not part of the ring system, its electronic influence could subtly affect the aromatic character of the indole nucleus.
Mechanistic Probing via Computational Chemistry
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, allowing for the study of transient species like transition states and intermediates that are difficult to observe experimentally.
The Pummerer rearrangement is a characteristic reaction of sulfoxides, involving their conversion to α-acyloxy thioethers in the presence of an activating agent like acetic anhydride (B1165640). wikipedia.org The general mechanism involves the O-acylation of the sulfoxide (B87167), followed by elimination to form a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. wikipedia.orgchemistry-reaction.com
Computational studies, particularly using DFT, have provided detailed molecular-level insight into the Pummerer reaction pathway. acs.orgresearchgate.net These studies model the reaction between a sulfoxide and an anhydride, identifying the key steps:
Acetylation: A nucleophilic attack from the sulfoxide oxygen onto the anhydride forms an acyloxysulfonium cation and an acetate (B1210297) anion. This step is often found to be rate-determining. acs.orgresearchgate.net
Proton Abstraction: The acetate anion acts as a base, removing a proton from the α-carbon.
Intermediate Formation: This leads to the formation of a key thionium ion (or a related sulfurane intermediate). acs.orgnih.gov
Nucleophilic Attack: The thionium ion is a potent electrophile and is subsequently attacked by the acetate nucleophile to yield the final product. wikipedia.org
For this compound, the methylene (B1212753) group adjacent to the sulfur atom is the site of the rearrangement.
A significant advantage of computational chemistry is the ability to locate and characterize the transition state (TS) structures for each step of a reaction mechanism. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. researchgate.net
Prediction of Stereoselectivity in Sulfoxide-Directed Processes
Theoretical studies predicting the stereoselectivity of reactions directed by the sulfoxide group in this compound are not currently available. In principle, computational methods such as DFT could be employed to model the transition states of reactions involving this chiral auxiliary. Such calculations would be crucial in understanding how the stereochemistry of the sulfoxide influences the stereochemical outcome of reactions at or near the indole ring. By calculating the energies of the different diastereomeric transition states, one could predict the favored product isomer. However, no specific research applying these methods to this compound has been found.
Ligand-Receptor Interaction Modeling
Molecular Docking Simulations for Interaction Prediction
No molecular docking studies for this compound have been reported in the scientific literature. To perform such simulations, a specific biological target (e.g., an enzyme or a receptor) would first need to be identified. Following this, computational docking programs could be used to predict the preferred binding orientation of the compound within the active site of the target. These simulations provide valuable, albeit predictive, information about the potential biological activity of a molecule. The absence of such studies for this compound means its potential as a ligand for any specific receptor is currently unexplored through computational means.
Analysis of Binding Modes and Key Intermolecular Contacts
As no molecular docking simulations have been published, there is no data to analyze the binding modes and key intermolecular contacts of this compound with any biological receptor. A typical analysis would involve identifying specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein's active site. This information is fundamental for understanding the basis of molecular recognition and for the rational design of more potent and selective analogs. Without initial docking studies, this level of detailed interaction analysis is not possible.
Conclusion and Future Directions
Summary of Current Research Landscape Pertaining to Indole (B1671886) Sulfoxides
The current research landscape for indole sulfoxides is characterized by a growing interest in their potential applications, driven by the versatile nature of the indole nucleus and the unique properties of the sulfoxide (B87167) functional group. nih.govnih.gov Indole derivatives are well-established as privileged structures in drug discovery, with numerous approved drugs for a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases. openmedicinalchemistryjournal.com The incorporation of a sulfoxide moiety can significantly impact the biological activity of the parent indole by altering its lipophilicity, hydrogen bonding capacity, and metabolic stability.
Research efforts have been directed towards the synthesis of novel indole sulfoxide derivatives and the evaluation of their biological activities. For instance, studies have explored the synthesis of 3-sulfenylindoles, which can be subsequently oxidized to the corresponding sulfoxides. bohrium.com These compounds have shown promise as anti-HIV, anti-obesity, and anti-cancer agents. bohrium.com The sulfoxide group can also serve as a chiral auxiliary, enabling the stereoselective synthesis of complex molecules. nih.gov
Emerging Synthetic Strategies and Methodological Advancements
The synthesis of indole sulfoxides has benefited from broader advancements in synthetic organic chemistry. Emerging strategies focus on efficiency, selectivity, and sustainability.
One notable advancement is the development of direct C-H functionalization methods for the introduction of sulfur-containing groups onto the indole ring. bohrium.com These methods avoid the need for pre-functionalized starting materials, thereby streamlining the synthetic process. For example, iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides has been reported as an efficient method for the synthesis of 3-sulfenylindoles, which are precursors to indole sulfoxides. bohrium.com
Furthermore, transition metal-free reactions are gaining prominence. For instance, a tert-butoxide-mediated condensation reaction has been developed for the synthesis of 2-aryl indoles using dimethyl sulfoxide as a carbon source, highlighting a novel application of sulfoxides in indole synthesis. organic-chemistry.org
The use of sulfoxides as intramolecular sulfenylating agents for indoles represents another innovative approach. mtu.edu This strategy allows for the synthesis of novel fused heterocyclic systems containing both indole and sulfur moieties. mtu.edu
Below is a table summarizing some emerging synthetic strategies for indole derivatives that can be adapted for indole sulfoxides.
| Synthetic Strategy | Description | Key Features | Potential Application for Indole Sulfoxides |
| Direct C-H Sulfenylation | Introduction of a sulfenyl group directly onto the indole ring, often at the C3 position. bohrium.com | Atom-economical, avoids pre-functionalization. | Direct synthesis of 3-sulfenylindoles as precursors. |
| Transition Metal-Free Synthesis | Utilization of reagents like t-BuOK to mediate the formation of the indole ring. organic-chemistry.org | Avoids potentially toxic and expensive metal catalysts. | Greener synthesis of the indole scaffold. |
| Intramolecular Cyclization | Use of a tethered sulfoxide to act as an internal electrophile, leading to fused ring systems. mtu.edu | Formation of complex polycyclic structures. | Synthesis of novel, rigid indole sulfoxide analogues. |
| Photocatalysis | Use of light and a photocatalyst to drive the formation of the indole ring. acs.org | Mild reaction conditions, unique reactivity. | Late-stage functionalization of complex molecules. |
Advanced Mechanistic Insights and Theoretical Predictions
A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of indole sulfoxides is crucial for the development of more efficient and selective methods. Mechanistic studies on sulfoxide transfer reactions have provided valuable insights. For example, the reaction of diphenyl sulfoxide with triflic anhydride (B1165640) can lead to the oxidation of sulfides to sulfoxides, proceeding through oxodisulfonium dication intermediates. nih.gov This understanding could be leveraged for the stereoselective synthesis of indole sulfoxides. nih.gov
The oxidation of dimethyl sulfide (B99878) (DMS) to dimethyl sulfoxide (DMSO) is a fundamental process with environmental relevance, and studies on its mechanism can inform the controlled oxidation of more complex sulfides. frontiersin.orgcopernicus.org The oxidation of the indole moiety itself has also been studied electrochemically, revealing that the process is often irreversible and dependent on the substituents present on the indole ring. nih.gov
Theoretical predictions, particularly using Density Functional Theory (DFT), are becoming increasingly powerful in predicting the properties and reactivity of molecules. DFT methods have been applied to predict the S-O bond dissociation enthalpies of sulfoxides, which can be used to assess their oxidative stability. nih.gov Such computational approaches can guide the design of indole sulfoxide derivatives with desired stability profiles. Quantum chemical calculations have also been employed to elucidate reaction mechanisms, such as the regioselective functionalization of the indole ring. news-medical.net
Future Prospects in Stereoselective Synthesis and Molecular Design
The future of indole sulfoxide chemistry is bright, with significant opportunities in stereoselective synthesis and rational molecular design. The development of catalytic, enantioselective methods for the synthesis of chiral sulfoxides is a key area of research. researchgate.netresearchgate.net This is particularly important as the biological activity of chiral molecules can be highly dependent on their absolute configuration. Strategies involving chiral catalysts or auxiliaries are being actively explored to achieve high levels of enantioselectivity in the synthesis of indole sulfoxides.
The design of novel indole sulfoxide-based molecules for specific biological targets is another exciting frontier. By combining the privileged indole scaffold with the versatile sulfoxide group, medicinal chemists can create new chemical entities with tailored properties. mdpi.commdpi.com The ability to fine-tune the steric and electronic properties of the molecule by modifying the substituents on both the indole ring and the sulfur atom provides a vast chemical space to explore.
Future research will likely focus on:
The development of novel catalytic systems for the asymmetric synthesis of indole sulfoxides.
The exploration of the biological activities of a wider range of structurally diverse indole sulfoxides.
The use of computational modeling to predict the properties and biological activities of new indole sulfoxide derivatives, thereby accelerating the drug discovery process.
The application of indole sulfoxides as chiral building blocks in the synthesis of complex natural products and other biologically active molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
